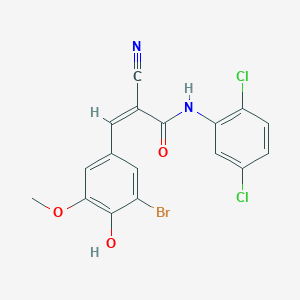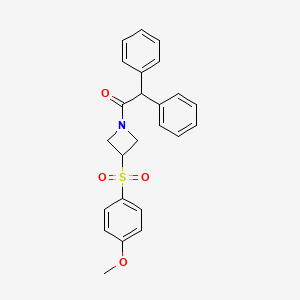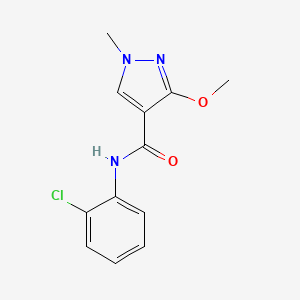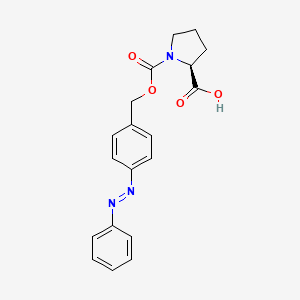
2-Amino-4-methoxy-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-nitrophenol is an organic compound with the molecular formula C7H8N2O4. It is a derivative of phenol, characterized by the presence of amino, methoxy, and nitro functional groups. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
2-Amino-4-methoxy-5-nitrophenol is a complex organic compound that can interact with various biological targets. It has been used in the synthesis of potent VEGF and tyrosine kinase inhibitors . These inhibitors are known to play a crucial role in regulating cell growth and survival, making them important targets in cancer therapy.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a nitrophenol derivative, it can undergo various chemical reactions, including electrophilic aromatic substitution . This allows it to bind to its targets and inhibit their function. The presence of the nitro group also makes it a strong electron-withdrawing group, which can influence its reactivity and interaction with other molecules .
Biochemical Pathways
While specific biochemical pathways affected by this compound are not well-documented, nitrophenol compounds are known to be involved in various biological processes. For instance, they can participate in redox reactions and influence cellular signaling pathways. The compound’s potential to form by environmental degradation of 2,4-dinitrophenol, a known fungicide, also suggests possible involvement in microbial metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the nature of its interactions. As a potential inhibitor of VEGF and tyrosine kinases, it could potentially suppress angiogenesis and cell proliferation, respectively . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets. Moreover, its stability could be influenced by light, as suggested by a study showing that 2-chloro-4-nitroanisole, a related compound, forms this compound upon irradiation .
Biochemical Analysis
Biochemical Properties
The nitro group in 2-Amino-4-methoxy-5-nitrophenol, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The compound has been found to have fungicidal properties . The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied by replacing the hydrogen atom in its amino group by different organic radicals .
Cellular Effects
It has been found to induce mutation in bacteria, fungi, and cultured mammalian cells . It also induced an increase in chromosomal aberrations and sister chromatid exchanges in CHO cells .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Temporal Effects in Laboratory Settings
Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .
Dosage Effects in Animal Models
In animal models, 2-Amino-5-nitrophenol administered by gavage produced some evidence of carcinogenic activity in male F344 rats based on increased incidences of acinar cell adenomas of the pancreas .
Metabolic Pathways
Nitrophenol compounds are used as intermediates in the production of various substances, suggesting that they may be involved in a variety of metabolic pathways .
Transport and Distribution
The polar character of the nitro group results in lower volatility of nitro compounds .
Subcellular Localization
The nitro group in nitro compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which may influence its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxy-5-nitrophenol can be synthesized through the nitration of 2-amino-4-methoxyphenol. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . This method is favored for its mild reaction conditions, high yield, and minimal byproduct formation, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Substitution: The amino and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed
Reduction: 2-Amino-4-methoxy-5-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-6-nitrophenol
- 2-Chloro-4-nitrophenylformamide
- 4-Nitro-m-xylene
- 2-Nitro-m-xylene
- o-Bromonitrobenzene
- o-Nitroethylbenzene
- p-Nitroaniline
- 1-(3-Nitrophenyl)-3-(4-nitrophenyl)urea
- 1-(2-Methoxy-4-nitrophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- p-Nitrophenol
- o-Nitrophenol
Uniqueness
2-Amino-4-methoxy-5-nitrophenol is unique due to the presence of both amino and methoxy groups on the aromatic ring, which allows for a wide range of chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-amino-4-methoxy-5-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTACRQOFSROOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)
![1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2379266.png)
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)




